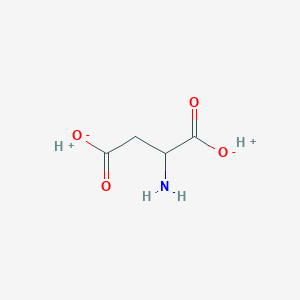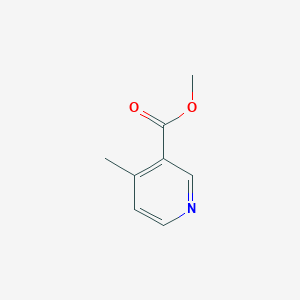
GlcNAc1-beta-3GalNAc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GlcNAc1-beta-3GalNAc, also known as N-acetylglucosamine-1-beta-3-N-acetylgalactosamine, is a disaccharide compound composed of N-acetylglucosamine and N-acetylgalactosamine. This compound is a significant component in the structure of glycoproteins and glycolipids, playing a crucial role in various biological processes, including cell signaling and adhesion.
科学的研究の応用
GlcNAc1-beta-3GalNAc has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex oligosaccharides and glycoconjugates.
Biology: It plays a role in studying cell surface interactions and signaling pathways.
Medicine: It is involved in the development of therapeutic agents targeting glycan-mediated diseases, such as cancer and autoimmune disorders.
Industry: It is used in the production of biocompatible materials and as a component in cosmetic formulations.
作用機序
Target of Action
GlcNAc1-beta-3GalNAc, also known as UDP-GlcNAc:Galβ1→3GalNAc (GlcNAc to GalNAc) β1→6 N-acetylglucosaminyltransferase, plays a key role in the control of CD15s expression in human pre-B lymphoid cell lines .
Mode of Action
The compound interacts with its targets by transferring sugar residues to GalNAc on the peptide to form O-glycans . The enzyme activities and transcripts of UDP-GlcNAc:Galβ1→3GalNAc (GlcNAc to GalNAc) β1→6 N-acetylglucosaminyltransferase (Core2GnT) have a significant correlation with the cell surface expression of sLe x antigen .
Biochemical Pathways
The compound affects the synthesis of O-glycans, which are an essential component of mucinous glycoproteins secreted from the mucosal tissue of the esophagus, stomach, and intestine .
Result of Action
The compound’s action results in the formation of O-glycans, which are essential for the function of various glycoproteins . Moreover, the presence of a major ∼150 kDa glycoprotein that carries O-linked oligosaccharides recognized by anti-sLe x monoclonal antibody has been revealed in sLe x-positive pre-B leukemia cell lines .
生化学分析
Biochemical Properties
GlcNAc1-beta-3GalNAc participates in the formation of O-glycan structures, which are attached to proteins through an O-glycosidic bond . This enzyme activity has been found to correlate with the cell surface expression of sLe x antigen .
Cellular Effects
The presence of this compound influences the function of various types of cells. For instance, it has been observed that the expression of sLe x structures, which are synthesized with the help of this compound, is high in pre-B leukemia and pre-B lymphoma cell lines . These structures are mainly present on the O-linked oligosaccharide chains and their expression can significantly affect cell adhesion capability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its involvement in the synthesis of O-glycans. The enzyme Core2GnT transfers a GlcNAc to the GalNAc residue on MUC1 mucin, resulting in the synthesis of a core 3 structure . This process involves binding interactions with biomolecules and can lead to changes in gene expression .
Metabolic Pathways
This compound is involved in the metabolic pathway of O-glycan biosynthesis. It interacts with the enzyme Core2GnT, which transfers a GlcNAc to the GalNAc residue, leading to the synthesis of a core 3 structure .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of GlcNAc1-beta-3GalNAc typically involves the enzymatic transfer of N-acetylglucosamine to N-acetylgalactosamine. This process is catalyzed by specific glycosyltransferases, such as UDP-GlcNAc:Galβ1→3GalNAc β1→6 N-acetylglucosaminyltransferase . The reaction conditions often include the presence of UDP-GlcNAc as a donor substrate and an acceptor substrate containing N-acetylgalactosamine.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods involving the use of recombinant enzymes. These enzymes are expressed in microbial systems, such as Escherichia coli or yeast, which are then harvested and purified to obtain the desired glycosyltransferase. The enzymatic reaction is carried out in bioreactors under controlled conditions to maximize yield and purity .
化学反応の分析
Types of Reactions
GlcNAc1-beta-3GalNAc undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar moieties can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodate and permanganate under mild acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under basic conditions.
Substitution: Substitution reactions often involve reagents like thionyl chloride or alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted glycosides, which can be further utilized in various biochemical applications .
類似化合物との比較
Similar Compounds
N-acetyllactosamine (LacNAc): Composed of N-acetylglucosamine and galactose.
N,N’-diacetyllactosediamine (LdN): Composed of N-acetylglucosamine and N-acetylgalactosamine in a different linkage.
Uniqueness
GlcNAc1-beta-3GalNAc is unique due to its specific beta-1,3 linkage between N-acetylglucosamine and N-acetylgalactosamine, which imparts distinct biological properties and functions compared to other similar compounds. This unique structure allows it to participate in specific glycosylation patterns and interactions that are not possible with other disaccharides .
特性
IUPAC Name |
N-[2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)11(23)7(3-19)28-16(9)29-14-10(18-6(2)22)15(26)27-8(4-20)12(14)24/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGXDMQHNYEUHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)O)NC(=O)C)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403472 |
Source


|
| Record name | AC1NAQNU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95673-98-6 |
Source


|
| Record name | AC1NAQNU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B43236.png)











